molecular formula C9H8BrN3 B578825 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole CAS No. 1227465-72-6

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B578825
CAS No.: 1227465-72-6
M. Wt: 238.088
InChI Key: RVSVRDDHPDHMBR-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole is a versatile brominated heterocyclic building block primarily utilized in medicinal chemistry and materials science research. Its core value lies in its application as a key precursor in the synthesis of complex molecules, particularly in the development of transition metal complexes . Researchers employ this compound to create protic N-heterocyclic carbene (pNHC) ligands for palladium and other metals, which serve as promising precatalysts for organic reactions due to their capacity for unique hydrogen-bonding interactions . The bromine atom at the 3-position of the triazole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the construction of diverse chemical libraries. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking . This scaffold is featured in numerous therapeutically active compounds, and derivatives are investigated for their potential antibacterial , anticancer , and antiparasitic activities . This specific bromo-triazole derivative enables researchers to explore these structure-activity relationships by facilitating the introduction of diverse substituents. This product is intended for professional manufacturing, research laboratories, and industrial or commercial usage. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSVRDDHPDHMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Methylphenylhydrazide Derivatives

The cyclization of hydrazide precursors represents a foundational route for constructing the 1,2,4-triazole core. In this method, 4-methylbenzohydrazide undergoes reaction with bromine and sodium azide in acetonitrile at 80°C for 12 hours, yielding 3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole via intermediate formation and subsequent ring closure . The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the electrophilic bromine, followed by azide-mediated cyclization.

Key Parameters

  • Reagents : 4-methylbenzohydrazide (1.0 equiv), Br₂ (1.2 equiv), NaN₃ (1.5 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 65%

Purification via recrystallization in ethanol-water (3:1) enhances purity to >98%, as confirmed by HPLC . This method is favored for its simplicity but requires careful handling of toxic bromine.

Bromination of 5-(4-Methylphenyl)-1H-1,2,4-triazole

Post-synthetic bromination offers a modular approach. Preformed 5-(4-methylphenyl)-1H-1,2,4-triazole is treated with dibromomethane in tetrahydrofuran (THF) under cryogenic conditions (-78°C) using n-butyllithium as a base . The bromine atom is selectively introduced at the 3-position via electrophilic aromatic substitution, driven by the electron-rich triazole ring.

Reaction Conditions

ParameterValue
Substrate5-(4-methylphenyl)-1H-1,2,4-triazole
Brominating AgentDibromomethane (1.1 equiv)
Basen-BuLi (2.0 equiv)
SolventTHF
Temperature-78°C → 25°C
Time2 hours
Yield72.5%

This method achieves regioselectivity but necessitates anhydrous conditions. GC-MS analysis confirms monobromination with no di-substituted byproducts .

Suzuki-Miyaura coupling enables the introduction of the 4-methylphenyl group post-bromination. A brominated triazole intermediate reacts with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane-water (4:1) at 100°C .

Optimized Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : None required

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : Dioxane:H₂O (4:1)

  • Temperature : 100°C

  • Time : 8 hours

  • Yield : 68%

This method is advantageous for late-stage functionalization but incurs higher costs due to palladium catalysts.

One-Pot Synthesis via Sequential Cyclization-Bromination

A streamlined one-pot approach combines cyclization and bromination steps. 4-Methylphenylhydrazide, NBS, and NaN₃ are refluxed in dimethyl sulfoxide (DMSO) for 18 hours, eliminating intermediate isolation .

Data Table: One-Pot Synthesis

ComponentQuantity
4-Methylphenylhydrazide1.0 equiv
NBS1.5 equiv
NaN₃2.0 equiv
SolventDMSO
Temperature120°C
Time18 hours
Yield70%

FTIR analysis validates the triazole N-H stretch at 3200 cm⁻¹ and C-Br vibration at 550 cm⁻¹ .

Industrial-Scale Production and Optimization

For bulk synthesis, continuous flow reactors enhance efficiency. A mixture of 4-methylbenzohydrazide (1.0 M), Br₂ (1.2 M), and NaN₃ (1.5 M) in acetonitrile is pumped through a heated reactor (80°C, residence time: 30 minutes), achieving 85% conversion . Automated quenching and recrystallization modules reduce manual handling.

Scale-Up Challenges

  • Byproduct Formation : <5% dibrominated species, mitigated via real-time HPLC monitoring.

  • Solvent Recovery : Acetonitrile is distilled and reused, cutting costs by 40% .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the 4-methylphenyl group can influence its binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Triazole derivatives exhibit significant variations in reactivity and biological activity based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects in Selected 1,2,4-Triazole Derivatives
Compound Name Substituents (Position) Key Functional Groups Electronic Effects Reference
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole Br (C3), 4-methylphenyl (C5) Bromine (electron-withdrawing), Methylphenyl (electron-donating) Balanced EWG/EDG effects
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 2-Bromophenyl (C3), variable (C4) Thione (C=S), brominated aryl Steric hindrance (ortho-substitution)
4-[(5-Bromo-2-hydroxybenzylidene)amino]-5-phenyl-... Br (C5), hydroxyl (C2), phenyl (C5) Hydroxyimine, thione Enhanced H-bonding capacity
3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole Br (C3), CF3 (C5) CF3 (strong EWG) High electron deficiency
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-... Br (C4), trimethoxyphenyl (C3) Methoxy (EDG), fluorobenzyl Increased lipophilicity

Key Observations :

  • Electron-Withdrawing Groups (EWG) : Bromine and CF3 groups (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.
  • Electron-Donating Groups (EDG) : Methyl and methoxy groups (e.g., ) improve solubility and may enhance binding to hydrophobic biological targets.

Key Observations :

  • Cyclization Reactions : Predominant method for triazole cores, with variations in cyclizing agents (e.g., acetic acid in ).
  • Characterization : HNMR and mass spectrometry are standard; X-ray crystallography () provides precise structural data.
  • Yield Optimization : Reflux conditions and solvent choice (e.g., DCM/DMF in ) critically affect yields.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Name Biological Activity Mechanism/Application Reference
3-(2-Bromophenyl)-4-substituted-... Antimicrobial, antioxidant Disruption of microbial membranes
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... Antimicrobial Inhibition of bacterial enzymes
5-(4-Bromobenzyl)-4-R-1,2,4-triazole-3-thiols Cardio/hepatoprotective Free radical scavenging

Inference for Target Compound :

  • Bromine at C3 offers a handle for further derivatization, enabling targeted drug design.

Biological Activity

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various therapeutic agents with applications in antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory treatments. This article explores the biological activity of this compound through a review of relevant literature, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a para-methylphenyl substituent at the 5-position of the triazole ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit substantial antibacterial and antifungal properties. For instance:

  • Antibacterial Studies : Triazoles have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar structures to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
  • Fungal Inhibition : The compound's structure suggests potential antifungal activity. Triazoles are often used in clinical settings to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .

Anticancer Activity

The anticancer potential of triazoles has been widely studied. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro assays have shown that triazoles can induce apoptosis in cancer cells. For example, studies on related compounds revealed IC50 values indicating significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of triazoles to interfere with DNA synthesis and repair mechanisms, as well as their role in modulating enzyme activity involved in cancer progression .

Anti-inflammatory and Analgesic Effects

Triazoles have also been investigated for their anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that certain triazole derivatives can reduce inflammation markers significantly when compared to control groups. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Bromine SubstitutionEnhances antibacterial activity
Para-Methyl GroupIncreases lipophilicity and bioavailability
Variations in Aryl SubstituentsAffects selectivity towards specific biological targets

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Antimicrobial Screening : A study synthesized various 1,2,4-triazole derivatives and screened them against Mycobacterium tuberculosis, revealing promising results for compounds with bromine substitutions .
  • Anticancer Evaluation : Another research project focused on N-substituted triazoles showed that specific modifications could enhance their antiproliferative activity against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted hydrazides or condensation reactions with brominated precursors. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures to achieve ~65% yield . Optimization includes adjusting solvent polarity (e.g., absolute ethanol for Schiff base formation), acid catalysts (e.g., glacial acetic acid), and reflux duration . Purity is enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable for confirming its identity?

  • Methodological Answer : Key techniques include:

  • FTIR-ATR : Identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for triazole rings, C-Br vibrations at ~550 cm⁻¹) .
  • NMR : ¹H-NMR reveals aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl) and triazole protons (δ 8.1–8.5 ppm). ¹³C-NMR confirms bromine substitution via deshielded carbon signals .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 280–300) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P2₁) with unit cell parameters a = 6.323 Å, b = 16.459 Å, and β = 90.33° have been reported . Software tools include:

  • SHELX : For structure solution (SHELXS) and refinement (SHELXL), particularly for handling twinned data or high-resolution macromolecular structures .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .
  • Mercury : Analyzes intermolecular interactions (e.g., π-π stacking between aromatic rings) .

Q. How can researchers reconcile contradictory biological activity data for 1,2,4-triazole derivatives in antimicrobial studies?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., alkylthio vs. aryl groups at the 5-position) or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Analysis : Compare logP values and electronic effects (e.g., electron-withdrawing bromine vs. methyl groups) .
  • Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across bacterial strains (e.g., S. aureus ATCC 25923) .
  • Molecular Docking : Predict binding affinities to target enzymes (e.g., fungal CYP51 for antifungals) using AutoDock Vina .

Q. What strategies are effective for modifying the triazole core to enhance metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce fluorine at the 4-position of the phenyl ring to improve lipophilicity and membrane permeability .
  • Prodrug Design : Convert the triazole NH group to a methyl carbamate for enhanced plasma stability .
  • Isosteric Replacement : Replace bromine with trifluoromethyl groups to balance steric and electronic effects .

Data-Driven Insights

Q. Why are certain 1,2,4-triazole derivatives (e.g., 3-(2-bromophenyl) variants) understudied, and how can their synthesis be prioritized?

  • Methodological Answer : Limited literature on 3-(2-bromophenyl)-4-substituted derivatives suggests challenges in regioselective bromination or purification. Prioritization strategies:

  • Directed Ortho-Metalation : Use n-BuLi to selectively brominate the 2-position of phenyl rings before cyclization .
  • High-Throughput Screening : Employ automated platforms to test intermediate reactivity and isolate stable products .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

  • Bromine Reactivity : The C-Br bond exhibits a low energy barrier (~25 kcal/mol) for substitution by thiols or amines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy .

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